molecular formula C18H16O5S B2374554 Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate CAS No. 302952-36-9

Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate

Cat. No.: B2374554
CAS No.: 302952-36-9
M. Wt: 344.38
InChI Key: BZZMDFGKDWTUJH-UHFFFAOYSA-N
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Description

Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core substituted with a thiophene ring and a carboxylate ester group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps, including Friedel-Crafts acylation, esterification, and cyclization reactions. One common approach starts with the acylation of 2-methylthiophene using acetic anhydride and a Lewis acid catalyst like SnCl4. The resulting product undergoes further reactions to introduce the benzofuran moiety and the carboxylate ester group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate is unique due to its combination of a benzofuran core, thiophene ring, and carboxylate ester group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5S/c1-10(2)21-18(20)16-11(3)22-14-7-6-12(9-13(14)16)23-17(19)15-5-4-8-24-15/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZMDFGKDWTUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CS3)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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